アミルキサント酸カリウム

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

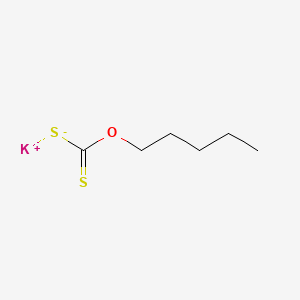

Potassium amylxanthate is a useful research compound. Its molecular formula is C6H12KOS2 and its molecular weight is 203.4 g/mol. The purity is usually 95%.

The exact mass of the compound Potassium amylxanthate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Potassium amylxanthate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Potassium amylxanthate including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

シアン化プロセスにおける水銀除去

アミルキサント酸カリウム (PAX) は、アマルガムテールからのシアン化プロセスにおける水銀除去のための代替有機反応剤として研究されてきました . 水銀は、シアン化物溶液から除去するのが難しい重金属であり、その存在は、多くの環境、健康、経済上の問題を引き起こします . 研究の結果、水銀の除去効率は、PAX/Hg比の増加に伴って増加することが分かりました . 除去率が60の場合、沈殿効率は66.7%に達します .

沈殿プロセスの改善

沈殿プロセス後に凝集と凝固の手順を適用すると、水銀の除去効率が向上します . このアプリケーションを使用すると、同じ試薬量で、水銀を95.6%の効率で除去できます . このプロセスはまた、沈殿物の粒径とそのろ過特性を向上させます .

安定な水銀化合物の形成

このプロセスで生成された沈殿物は、HgSの形で存在し、これは安定な水銀化合物です . これらの結果は、水銀をその定常状態で効果的に除去できることを示しています .

その他の金属への影響

沈殿プロセス中に、AuとCuの濃度は有意に変化しないことが分かりましたが、Agの濃度は低下しました .

小規模金鉱山への応用

従来は主にアマルガム法によって生産されていた世界中の金の生産量の相当部分を、手工芸および小規模金鉱山 (ASGM) 操業が依然として生産しています . 金価格の上昇と貧困により、水銀を用いたアマルガム法による小規模金鉱山が増加しています . ASGMは、世界の金供給量の20%を占めると推定されています . これらの操業におけるPAXの使用は、水銀による環境への影響を軽減する可能性があります。

他の金属硫化物の代替

AgS、ZnS、FeSなどの金属硫化物を含む研究では、FeSを使用するとシアン化物の損失が発生し、AgSのみを使用すると水銀の沈殿が非常に高価になり、ZnSは効果がないことが分かりました . PAXは、より効果的でコスト効率の高い代替手段となりえます。

作用機序

Target of Action

Potassium amylxanthate is primarily used in the mining industry for the separation of ores using the flotation process . It acts on the surface of the ores, altering their hydrophobicity and enabling them to attach to air bubbles in the flotation cell .

Mode of Action

Potassium amylxanthate interacts with its targets (ores) by adsorbing onto their surface. This interaction increases the hydrophobicity of the ores, causing them to attach to air bubbles in the flotation cell . The ores then float to the top of the cell, allowing for their easy separation .

Biochemical Pathways

It is known that the compound plays a crucial role in the flotation process, a key method for separating valuable minerals from non-valuable ones .

Result of Action

The primary result of potassium amylxanthate’s action is the successful separation of ores in the mining industry . By increasing the hydrophobicity of the ores, potassium amylxanthate allows them to attach to air bubbles and float to the top of the flotation cell for easy separation .

Action Environment

The efficacy and stability of potassium amylxanthate can be influenced by various environmental factors. For instance, the compound’s solutions are relatively stable between pH 8 and 13, with a maximum stability at pH 10 . Additionally, the temperature of the reaction environment can affect the balance between products in reactions involving potassium amylxanthate .

Safety and Hazards

生化学分析

Biochemical Properties

Potassium amylxanthate plays a significant role in biochemical reactions, particularly in the mining industry where it is used as a flotation agent. It interacts with various enzymes and proteins, facilitating the separation of valuable minerals from non-valuable ones. The compound forms hydrophobic species on the surface of minerals, allowing them to attach to air bubbles and float to the top of the flotation cell . This interaction is crucial for the efficient extraction of minerals such as gold, copper, and zinc.

Cellular Effects

Potassium amylxanthate influences various cellular processes, particularly in the context of mineral flotation. It affects cell signaling pathways and gene expression by interacting with the cell membrane and altering its properties. This interaction can lead to changes in cellular metabolism and the overall function of the cell . The compound’s ability to form hydrophobic species on mineral surfaces is essential for its role in flotation processes.

Molecular Mechanism

The molecular mechanism of potassium amylxanthate involves its interaction with biomolecules, particularly those on the surface of minerals. The compound binds to the mineral surface, forming a hydrophobic layer that facilitates the attachment of air bubbles. This process is essential for the flotation and separation of valuable minerals . Additionally, potassium amylxanthate can inhibit or activate specific enzymes involved in the flotation process, further enhancing its effectiveness.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of potassium amylxanthate can change over time. The compound’s stability and degradation are influenced by factors such as pH and temperature. Studies have shown that potassium amylxanthate solutions are relatively stable between pH 8 and 13, with maximum stability at pH 10 . Over time, the compound may degrade, leading to changes in its effectiveness in flotation processes. Long-term effects on cellular function have been observed in in vitro and in vivo studies, highlighting the importance of maintaining optimal conditions for its use.

Dosage Effects in Animal Models

The effects of potassium amylxanthate vary with different dosages in animal models. At low doses, the compound is effective in facilitating mineral flotation without causing significant adverse effects. At high doses, potassium amylxanthate can exhibit toxic effects, including enzyme inhibition and cellular damage . Threshold effects have been observed, indicating the importance of carefully controlling the dosage to avoid toxicity while maximizing its effectiveness.

Metabolic Pathways

Potassium amylxanthate is involved in various metabolic pathways, particularly those related to the flotation process. It interacts with enzymes and cofactors that facilitate the separation of minerals from ores. The compound’s role in these pathways can affect metabolic flux and metabolite levels, influencing the overall efficiency of the flotation process . Understanding these interactions is crucial for optimizing the use of potassium amylxanthate in industrial applications.

Transport and Distribution

Within cells and tissues, potassium amylxanthate is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its overall activity and function . The transport and distribution of potassium amylxanthate are essential for its effectiveness in flotation processes, as they determine the compound’s availability at the mineral surface.

Subcellular Localization

Potassium amylxanthate exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its role in flotation processes, as it ensures that potassium amylxanthate is available at the right place and time to facilitate mineral separation.

特性

| { "Design of the Synthesis Pathway": "The synthesis of Potassium amylxanthate can be achieved through the reaction of xanthic acid with potassium hydroxide and amyl alcohol.", "Starting Materials": [ "Xanthic acid", "Potassium hydroxide", "Amyl alcohol" ], "Reaction": [ "Dissolve xanthic acid in amyl alcohol", "Add potassium hydroxide to the mixture", "Heat the mixture under reflux for several hours", "Cool the mixture and filter the precipitate", "Wash the precipitate with cold water", "Dry the product under vacuum" ] } | |

CAS番号 |

2720-73-2 |

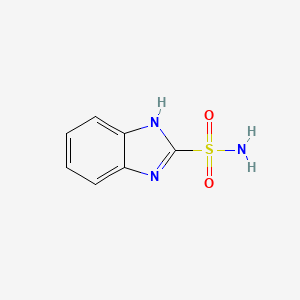

分子式 |

C6H12KOS2 |

分子量 |

203.4 g/mol |

IUPAC名 |

potassium;pentoxymethanedithioate |

InChI |

InChI=1S/C6H12OS2.K/c1-2-3-4-5-7-6(8)9;/h2-5H2,1H3,(H,8,9); |

InChIキー |

RKVMAMRYKCITAI-UHFFFAOYSA-N |

SMILES |

CCCCCOC(=S)[S-].[K+] |

正規SMILES |

CCCCCOC(=S)S.[K] |

| 2720-73-2 | |

物理的記述 |

PelletsLargeCrystals |

ピクトグラム |

Flammable; Corrosive; Irritant; Environmental Hazard |

関連するCAS |

123-97-7 (Parent) |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(6-Hydroxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl)methyl benzoate](/img/structure/B1267919.png)